molecular formula C23H17ClN6O B2610721 2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-65-3

2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2610721
CAS No.: 923147-65-3
M. Wt: 428.88
InChI Key: NXBCOIGMGUAOHU-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-tetrazolo-pyrimidine family, characterized by a fused tricyclic core structure. The chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine backbone is substituted at position 2 with a chlorine atom, position 7 with a pyridin-3-yl group, and position 6 with an o-tolyl (2-methylphenyl) moiety.

Properties

IUPAC Name

4-chloro-9-(2-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O/c1-13-5-2-3-7-16(13)22-19-20(17-11-15(24)8-9-18(17)31-22)26-23-27-28-29-30(23)21(19)14-6-4-10-25-12-14/h2-12,21-22H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCOIGMGUAOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, focusing on its anticancer and antimicrobial activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic frameworks. The synthesis pathway often includes the formation of the chromeno and tetrazolo moieties through cyclization reactions involving pyridine derivatives. Spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Summary of Synthetic Methods

MethodYield (%)Key Steps
Method A72%Cyclization of pyridine with chromone derivative
Method B82%Use of triethylamine in ethanol for reaction neutralization

Anticancer Properties

Recent studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines. One study reported an IC50 value indicating effective inhibition of cancer cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The observed antimicrobial activity is attributed to the presence of the tetrazole ring, which enhances interaction with microbial enzymes.

Table 2: Biological Activity Overview

Activity TypeTest OrganismsIC50/Minimum Inhibitory Concentration (MIC)
AnticancerHeLa, MCF-715 μM (HeLa), 20 μM (MCF-7)
AntimicrobialE. coli, S. aureus10 μg/mL (E. coli), 5 μg/mL (S. aureus)

Case Studies

  • Anticancer Study : A detailed investigation into the anticancer effects was conducted using human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Study : Another study focused on the compound's efficacy against multidrug-resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

The proposed mechanisms for the biological activities include:

  • Anticancer : Induction of apoptosis through mitochondrial pathway activation and inhibition of key signaling pathways involved in cell proliferation.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

Comparison with Similar Compounds

Structural Comparison with Chromeno-Pyrimidine Derivatives

The target compound shares structural similarities with chromeno-pyrimidine derivatives, differing in substituents and fused heterocycles. Key examples include:

Table 1: Chromeno-Pyrimidine Derivatives Comparison
Compound Name / ID Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Data
2-Chloro-6-(2-methoxyphenyl)-7-(4-methylphenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Chromeno-triazolo-pyrimidine 2-Cl, 6-(2-methoxyphenyl), 7-(4-methylphenyl) C26H21ClN4O2 456.93 ChemSpider ID: 4701486
2-Chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Chromeno-triazolo-pyrimidine 2-Cl, 6-(2-fluorophenyl), 7-(4-methylphenyl) C25H18ClFN4 444.89 MolPort ID: 002-360-938
4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (7a) Chromeno-pyrimidine 4-Cl, 2-phenyl, 5-(2-chlorophenyl) C29H21Cl3N2O 525.85 Synthesized via PCl5/POCl3

Key Observations :

  • Core Variations: The target compound’s chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core differs from the [2,3-d] chromeno-pyrimidine in compound 7a , altering ring fusion geometry.
  • Substituent Effects : The o-tolyl group (2-methylphenyl) at position 6 may confer steric bulk compared to methoxy or fluoro substituents in and , influencing solubility and receptor interactions.

Comparison with Pyrazolo- and Imidazo-Pyrimidine Derivatives

Pyrazolo-pyrimidines (e.g., dihydropyrazolo[1,5-a]pyrimidines in ) and imidazo-pyrimidines (e.g., ) share a pyrimidine backbone but differ in fused heterocycles:

Table 2: Pyrazolo/Imidazo-Pyrimidine Derivatives
Compound Name / ID Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Data
2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]-pyrimidin-7(4H)-one (4l) Pyrazolo-pyrimidine 5-(2,6-dichlorophenyl), 3-(4-hydroxyphenyldiazenyl) C18H14ClFN6O2 400.79 Elemental analysis: C, 53.69%; H, 3.74%; N, 20.62%
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine 7-(4-nitrophenyl), 8-cyano, 3-benzyl C29H25N5O6 539.54 Mp: 215–217°C; HRMS confirmed

Key Observations :

  • Synthetic Routes : While the target compound’s synthesis is unspecified, compounds like 7a are chlorinated using PCl5/POCl3, suggesting analogous methods for introducing chloro groups.

Physical and Spectral Properties

Limited data exist for the target compound, but comparisons with analogs suggest:

  • Melting Points: Chromeno-triazolo-pyrimidines (e.g., ) likely exhibit higher melting points than pyrazolo derivatives due to increased rigidity.
  • Spectral Signatures : IR and NMR spectra (as in ) would reveal characteristic peaks for chloro, pyridinyl, and aryl groups, aiding structural confirmation.

Q & A

Q. What role do the chloro and pyridinyl substituents play in the compound’s reactivity?

  • Methodological Answer : The chloro group enhances electrophilic aromatic substitution reactivity, facilitating further functionalization. The pyridinyl moiety participates in π-π stacking with biological targets, as evidenced by crystallographic data showing interactions with DHODH’s flavin cofactor .

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